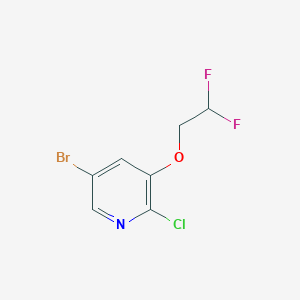

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .

Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The optimized structure of the compound in the gas phase was generated theoretically via density functional theory (DFT) using standard B3LYP functional and 6-311G (d,p) basis-set calculations .Chemical Reactions Analysis

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine may be used in the preparation of following compounds: Amino-2-chloropyridine via palladium-catalyzed amination. 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride. 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.48 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Antitumor Activity

The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and researched for their antitumor activity . The compounds inhibit the activity of PI3Kα kinase, which is a key player in cancer cell proliferation and survival .

Antibacterial Activity

Sulfonamides, including pyridinesulfonamide derivatives, have been found to possess antibacterial activity . They were the first clinically available antibacterial agents and continue to be used in the design of drug candidates .

Antiviral Activity

Sulfonamides also exhibit antiviral activity . This makes them useful in the development of antiviral drugs .

Antidiabetic Activity

Sulfonamides have been found to possess antidiabetic activity . This makes them potential candidates for the development of antidiabetic drugs .

Use in Agrochemicals

5-Bromo-2-chloropyridine is an important organic intermediate used in agrochemicals . It plays a crucial role in the protection of crops from pests .

Use in Pharmaceuticals

5-Bromo-2-chloropyridine is also used in the pharmaceutical industry . It forms a key structural motif in active pharmaceutical ingredients .

Use in Dyestuff Fields

5-Bromo-2-chloropyridine is used in dyestuff fields . It serves as an important organic intermediate in the synthesis of dyes .

Synthesis of Novel Compounds

5-Bromo-2-chloropyridine may be used in the preparation of various novel compounds, such as amino-2-chloropyridine via palladium-catalyzed amination, 5-bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride, and 2-chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Mechanism of Action

Target of Action

It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their ability to act as hydrogen bond donors and acceptors .

Mode of Action

Bromide and fluoride substituents display different reactivities, enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

It’s known that pyridine derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves oxidative addition and transmetalation, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Result of Action

The compound’s ability to participate in selective substitution reactions and suzuki–miyaura coupling suggests it could potentially modify molecular structures and influence cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine. Factors such as temperature, pH, and the presence of other chemical entities can affect the compound’s reactivity and stability .

properties

IUPAC Name |

5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF2NO/c8-4-1-5(7(9)12-2-4)13-3-6(10)11/h1-2,6H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVWNGMKEBDENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1OCC(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)

![N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2885982.png)

![methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2885985.png)

![Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2885990.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide](/img/structure/B2885993.png)

![3-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2885994.png)